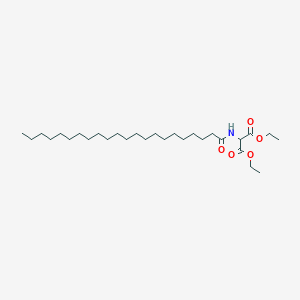
Diethyl (docosanoylamino)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (docosanoylamino)propanedioate is a complex organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a long-chain fatty acid (docosanoic acid) linked to a malonic ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (docosanoylamino)propanedioate typically involves the esterification of malonic acid with ethanol to form diethyl malonate. This intermediate is then subjected to a nucleophilic substitution reaction with docosanoic acid chloride in the presence of a base such as pyridine. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (docosanoylamino)propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid and docosanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Malonic acid and docosanoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: New ester or amide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (docosanoylamino)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in lipid metabolism and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Diethyl (docosanoylamino)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites. It may also interact with cell membranes, affecting their fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid with similar reactivity but different physical properties.
Malonyl-CoA: A biologically active derivative of malonic acid involved in fatty acid biosynthesis.
Uniqueness
Diethyl (docosanoylamino)propanedioate is unique due to the presence of a long-chain fatty acid, which imparts distinct physical and chemical properties. This makes it suitable for applications that require specific hydrophobicity and molecular interactions.
Propriétés
Numéro CAS |
651312-96-8 |
|---|---|
Formule moléculaire |
C29H55NO5 |
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
diethyl 2-(docosanoylamino)propanedioate |
InChI |
InChI=1S/C29H55NO5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(31)30-27(28(32)34-5-2)29(33)35-6-3/h27H,4-25H2,1-3H3,(H,30,31) |
Clé InChI |
HPUMYPOAGBHERU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
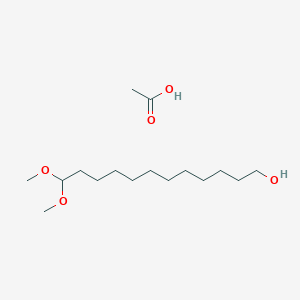
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)

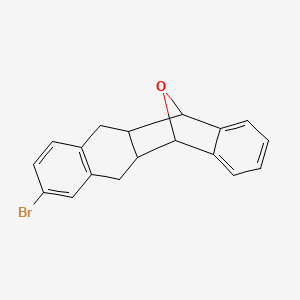
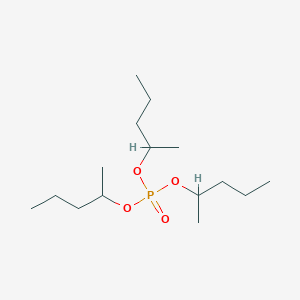
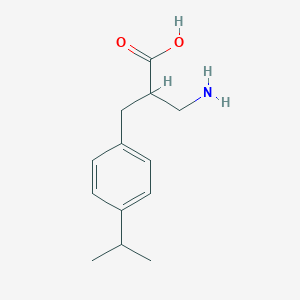
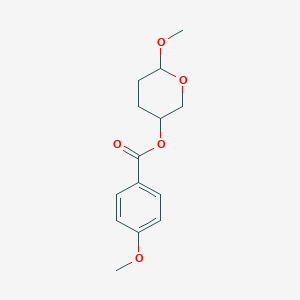
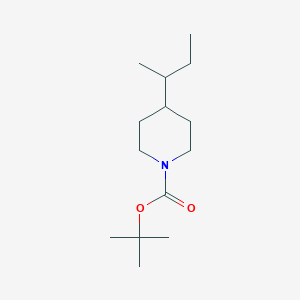
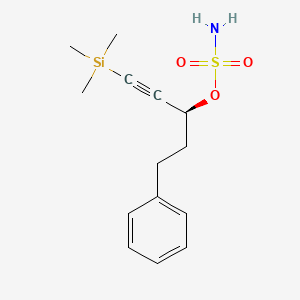
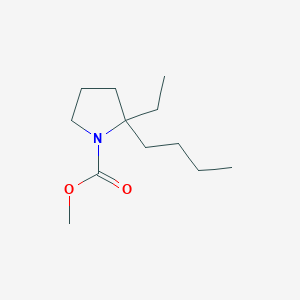
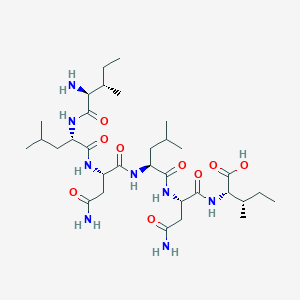
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
